molecular formula C20H21F3N2O3S B6549166 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide CAS No. 1040662-13-2

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6549166
CAS No.: 1040662-13-2
M. Wt: 426.5 g/mol
InChI Key: VGDWXDKOKORUSK-UHFFFAOYSA-N
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Description

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a novel synthetic compound characterized by its intricate structure, featuring a tetrahydroquinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide typically involves a multi-step process:

  • Formation of the Tetrahydroquinoline Core: : This step often involves the catalytic hydrogenation of quinoline derivatives.

  • Introduction of the Sulfonyl Group: : Using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

  • Attachment of the Benzamide Moiety: : Achieved via acylation reactions using 4-(trifluoromethyl)benzoyl chloride.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions to enhance yield and purity, employing continuous flow processes and automated synthesis to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions to form corresponding sulfoxide and sulfone derivatives.

  • Reduction: : Hydrogenation of the benzamide moiety is possible under catalytic conditions.

  • Substitution: : Functional groups can be substituted through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as m-chloroperoxybenzoic acid for forming sulfoxides and sulfones.

  • Catalysts for Hydrogenation: : Palladium on carbon for reducing specific moieties.

  • Bases for Substitution Reactions: : Triethylamine or sodium hydroxide, depending on the desired substitution.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation.

  • Reduced Benzamides: : From reduction.

  • Functionalized Derivatives: : From substitution reactions.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide has wide-ranging applications:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a molecular probe in biological assays.

  • Medicine: : Explored for pharmacological properties, including potential therapeutic effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Often engages with receptors or enzymes, altering their activity.

  • Pathways Involved: : May modulate signal transduction pathways, leading to varied biological effects.

Comparison with Similar Compounds

Comparison with Other Compounds

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]-4-(trifluoromethyl)benzamide: : Differs in the core structure, affecting its reactivity and applications.

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline-5-yl]-4-(trifluoromethyl)benzamide: : Variation in substitution pattern alters its chemical properties.

List of Similar Compounds

  • N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide

  • N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-12-29(27,28)25-11-3-4-14-7-10-17(13-18(14)25)24-19(26)15-5-8-16(9-6-15)20(21,22)23/h5-10,13H,2-4,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDWXDKOKORUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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